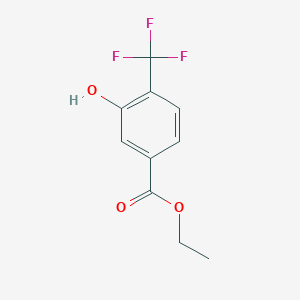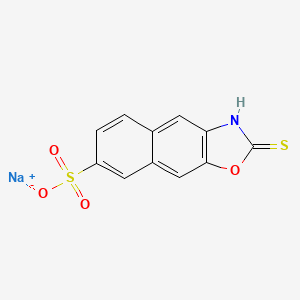
Sodium 2-thioxonaphth(2,3-d)oxazoline-7-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate is a chemical compound with the molecular formula C11H7NO4S2Na. It is known for its unique structure, which includes a naphthoxazoline ring system with a sulfonate group and a thioxo group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate typically involves the reaction of naphthoxazoline derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
- Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate shares structural similarities with other naphthoxazoline derivatives and sulfonate-containing compounds.
- Examples include naphthoxazole-7-sulfonic acid and its derivatives .
Uniqueness:
- The presence of both a thioxo group and a sulfonate group in Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate makes it unique compared to other similar compounds. This combination of functional groups imparts distinctive chemical reactivity and potential biological activity .
Properties
CAS No. |
17372-00-8 |
|---|---|
Molecular Formula |
C11H6NNaO4S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
sodium;2-sulfanylidene-3H-benzo[f][1,3]benzoxazole-7-sulfonate |
InChI |
InChI=1S/C11H7NO4S2.Na/c13-18(14,15)8-2-1-6-4-9-10(5-7(6)3-8)16-11(17)12-9;/h1-5H,(H,12,17)(H,13,14,15);/q;+1/p-1 |
InChI Key |
RQFOQMOOXGZWFV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)NC(=S)O3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


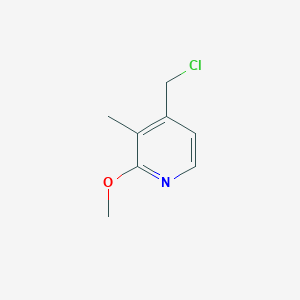
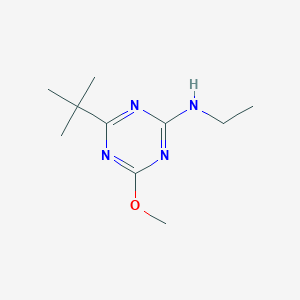
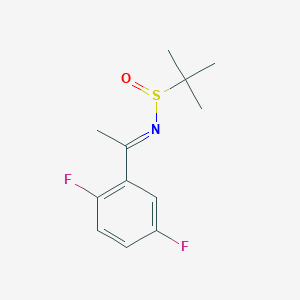
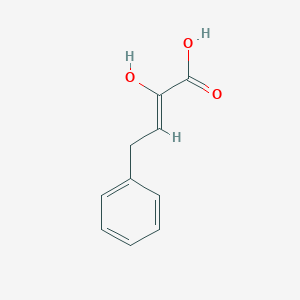
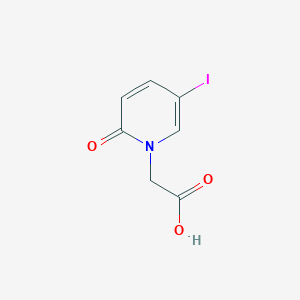
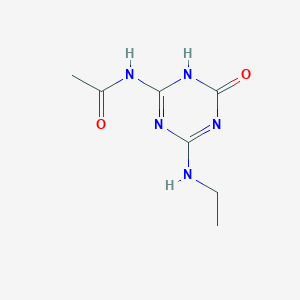
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)

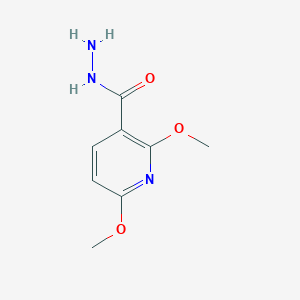

![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
